4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzamide core substituted with diethylsulfamoyl and dimethylphenoxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with diethyl sulfate under basic conditions to introduce the diethylsulfamoyl group.
Introduction of the Dimethylphenoxyethyl Group: The next step involves the reaction of the intermediate with 3,5-dimethylphenol and ethylene oxide to introduce the dimethylphenoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: A compound with similar structural features and potential biological activity.
5-[(3,5-Dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one: Another compound with a related structure used in various research applications.
Uniqueness
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)20-9-7-18(8-10-20)21(24)22-11-12-27-19-14-16(3)13-17(4)15-19/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJJJMOLGKJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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